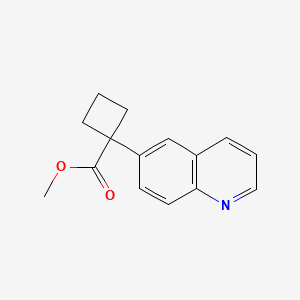

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS: 1894574-39-0) is a cyclobutane-based compound functionalized with a quinoline moiety at the 6-position and a methyl ester group. Its molecular weight is 241.29 g/mol, and it is characterized by a strained cyclobutane ring fused with a planar aromatic quinoline system . The compound is typically synthesized via coupling reactions between quinoline derivatives and cyclobutane carboxylates, though specific protocols are proprietary or under patent protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

Cyclobutane Ring Formation: The cyclobutane ring can be formed via involving alkenes or alkynes.

Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound often involve bulk synthesis techniques, which include the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, cyclobutane derivatives, and esterified products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block for synthesizing other chemical entities.

Reactivity and Functionalization

The compound's cyclobutane ring and quinoline moiety provide multiple sites for chemical reactivity. This allows chemists to explore functionalization strategies that can lead to novel derivatives with enhanced properties. For example, reactions involving electrophilic aromatic substitution can introduce new functional groups that may further enhance biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of quinoline compounds often possess significant antibacterial and antifungal properties due to their ability to interfere with microbial metabolic pathways .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Cyclobutane derivatives are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although further research is necessary to elucidate the specific mechanisms involved .

Medicinal Chemistry

Drug Development

this compound is being explored as a candidate for drug development due to its structural novelty and biological activity. The compound's ability to modulate biological targets makes it a promising lead for creating new therapeutic agents aimed at treating infections and cancer .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships of this compound and its derivatives. By modifying specific functional groups, researchers aim to enhance efficacy and reduce toxicity, paving the way for safer and more effective drugs .

Industrial Applications

Agrochemicals

In addition to its medicinal applications, this compound is being evaluated for use in agrochemical formulations. Its unique structure may provide beneficial properties for developing pesticides or herbicides that target specific biological pathways in pests without harming beneficial organisms.

Polymer Chemistry

The compound's cyclobutane structure allows it to be used in polymer chemistry, particularly in the development of new materials with desirable mechanical and thermal properties. Its ability to undergo ring-opening reactions can lead to innovative polymeric materials with applications in coatings, adhesives, and composites .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; versatile building block for complex molecules |

| Biological Activity | Antimicrobial and anticancer properties; potential for drug development |

| Medicinal Chemistry | Candidate for new therapeutics; structure-activity relationship studies ongoing |

| Industrial Applications | Use in agrochemicals; potential in polymer chemistry for novel materials |

Case Study 1: Antimicrobial Activity

A study published in RSC Advances demonstrated that derivatives of quinoline compounds showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential of this compound as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

Research highlighted in MDPI journals explored various cyclobutane derivatives' effects on cancer cell lines, revealing that modifications to the methyl group on the cyclobutane ring could enhance cytotoxic effects against tumor cells .

Mechanism of Action

The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (CAS: Not explicitly stated; Reference Example 85 in EP 4,374,877): Differs by replacing the quinolin-6-yl group with a methylamino substituent. Molecular weight: 179.63 g/mol (free base). Applications: Intermediate in synthesizing kinase inhibitors .

Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7): Cyclopentane analog with an amino group at the 3-position. Molecular weight: 143.18 g/mol. Applications: Building block for peptidomimetics and bioactive molecules .

(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Shares the quinolin-6-yl group but incorporates an indolinone-acetamide scaffold. Bioactivity score: 5.408 (reported in a medicinal chemistry study) .

Key Observations :

- The acetamide-linked indolinone in the (E)-isomer shows higher bioactivity scores, suggesting that hybrid scaffolds may outperform ester-based derivatives in certain therapeutic contexts .

Biological Activity

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a quinoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly through the quinoline portion, which is often associated with antimalarial and anticancer activities.

Mechanisms of Biological Activity

Anticancer Activity:

Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit BCL6, a transcriptional repressor implicated in various cancers, with an IC50 value indicating significant potency .

Antimicrobial Effects:

Research indicates that cyclobutane derivatives can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Studies have shown that modifications to the cyclobutane ring can enhance antimicrobial efficacy .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Target | Efficacy (IC50/EC50) | Reference |

|---|---|---|---|

| BCL6 Inhibition | Cancer Cells | 2.7 μM | |

| Antimicrobial Activity | Bacterial Strains | Varies by strain | |

| Cytotoxicity | Cancer Cell Lines | Varies |

Case Studies

Case Study 1: Anticancer Research

In a study focused on the optimization of quinoline-based compounds for cancer therapy, this compound was evaluated for its ability to inhibit BCL6. The results indicated that this compound maintained significant binding affinity and inhibited cancer cell growth effectively, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of various cyclobutane derivatives, including this compound. The findings revealed that this compound exhibited notable activity against specific bacterial strains, indicating its potential role in developing new antibiotics .

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are effective for preparing Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate?

Methodological Answer: A robust approach involves the condensation of quinoline-6-carbaldehyde with cyclobutanone derivatives under basic conditions, followed by esterification. For example, analogous syntheses of cyclobutane carboxylates (e.g., methyl 2-cyanocyclobutane-1-carboxylate) use cyclobutanone with nitrile precursors in ethanol/methanol solvents and sodium ethoxide as a base . Adapting this, the quinolin-6-yl group can be introduced via nucleophilic addition or cross-coupling reactions. Post-reaction purification via column chromatography and recrystallization ensures high purity. Patent routes (e.g., Reference Example 107 in EP 4,374,877 A2) highlight the use of methyl 1-(methylamino)cyclobutane-1-carboxylate as a precursor for structurally complex analogs, suggesting similar intermediates may apply here .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for resolving the cyclobutane ring’s stereochemistry and quinoline substitution pattern. Mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), confirms molecular weight and fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LCMS) with reverse-phase HPLC (e.g., SMD-TFA05 conditions) provides retention time data for purity assessment, as demonstrated in patent analyses . X-ray crystallography (using SHELX programs) resolves absolute configuration but requires high-quality single crystals .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

Methodological Answer: Stereocontrol hinges on reaction conditions and catalysts. For example, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can direct cyclobutane ring formation. Patent methods (EP 4,374,877 A2) describe nitrogen atmosphere reactions and low-temperature stirring (e.g., 0°C) to minimize racemization during amide bond formation . Computational modeling (DFT or molecular mechanics) predicts steric and electronic effects of the quinoline moiety on transition states, guiding reagent selection.

Q. How do researchers resolve contradictions between X-ray crystallography and NMR data for cyclobutane-containing compounds?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state rigidity. To address this:

- Perform variable-temperature NMR to detect conformational exchange.

- Use Density Functional Theory (DFT) to model solution-state conformers and compare with X-ray structures .

- Validate via NOESY/ROESY experiments to identify through-space correlations in solution. SHELX refinement parameters (e.g., displacement ellipsoids) should be critically assessed to confirm crystallographic data reliability .

Q. What role does the quinoline moiety play in modulating the reactivity of the cyclobutane ring in cross-coupling reactions?

Methodological Answer: The electron-deficient quinoline group stabilizes transition metals (e.g., Pd, Ni) during cross-coupling, enhancing reaction rates and regioselectivity. For example, Suzuki-Miyaura coupling at the cyclobutane carboxylate position requires careful ligand selection (e.g., SPhos or XPhos) to avoid steric hindrance from the quinoline ring. Kinetic studies (monitored via LCMS) reveal that electron-withdrawing effects of quinoline increase electrophilicity of adjacent carbons, facilitating nucleophilic attack .

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 1-quinolin-6-ylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3 |

InChI Key |

USDFZLWTIADTBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.